4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile is a fluorinated organic compound with the molecular formula C14H6F13N. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a fluorinated alkyl halide with a benzonitrile derivative under specific conditions. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorinated alkyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzonitrile moiety can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitated by palladium catalysts.
Common reagents used in these reactions include strong bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: The compound is used in the production of specialty polymers and coatings due to its high chemical stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile involves its interaction with specific molecular targets. The high fluorine content enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile can be compared with other fluorinated compounds such as:
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used as an intermediate in organic synthesis.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Known for its use in the production of fluorinated surfactants.
1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-pentene: Utilized in the synthesis of fluorinated polymers.
The uniqueness of this compound lies in its specific structure, which combines a highly fluorinated alkyl group with a benzonitrile moiety, providing distinct chemical and physical properties .
Properties
CAS No. |
104554-44-1 |
---|---|
Molecular Formula |
C14H6F13N |
Molecular Weight |
435.18 g/mol |
IUPAC Name |
4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile |
InChI |
InChI=1S/C14H6F13N/c15-10(16,11(17,18)14(25,26)27)9(12(19,20)21,13(22,23)24)5-7-1-3-8(6-28)4-2-7/h1-4H,5H2 |
InChI Key |
PZMHPKJLLLZFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.